molecular formula C13H24N2 B13535379 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine

Cat. No.: B13535379
M. Wt: 208.34 g/mol
InChI Key: KQUGSOAGTOWYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine is a bicyclic secondary amine characterized by an 8-azabicyclo[3.2.1]octane (tropane) core linked via an ethyl chain to a methyl-substituted cyclopropanamine group. The cyclopropane moiety introduces significant ring strain, which may influence its reactivity and conformational stability compared to linear or branched alkylamines.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylcyclopropanamine

InChI

InChI=1S/C13H24N2/c1-15(13-4-5-13)7-6-10-8-11-2-3-12(9-10)14-11/h10-14H,2-9H2,1H3

InChI Key

KQUGSOAGTOWYQT-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1CC2CCC(C1)N2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply.

Chemical Reactions Analysis

Scientific Research Applications

N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine is a complex organic compound featuring a bicyclic structure known as 8-azabicyclo[3.2.1]octane, characterized by its nitrogen-containing bicyclic framework. This compound combines a cyclopropanamine group and a bicyclic amine, potentially leading to biological activity and uses in medicinal chemistry.

Scientific Research Applications
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine's applications stem from its structural features, especially the 8-azabicyclo[3.2.1]octane moiety, which is known for its presence in compounds with significant biological activity, particularly in neuropharmacology. These compounds may interact with neurotransmitter systems.

Potential applications:

  • Neuropharmacology Research The 8-azabicyclo[3.2.1]octane structure is known to interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.
  • Medicinal Chemistry It is used as a building block in synthesizing various compounds for drug development.
  • Pharmacological Studies Studying its interactions with biological targets is crucial for understanding its pharmacological profile. These studies may include receptor binding assays, enzyme inhibition assays, and cell-based assays.

Structural Analogues and Research Insights
Several compounds share structural similarities with N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine:

Compound NameStructureUnique Features
TropineBicyclic amineFound in plants; precursor to tropane alkaloids
AtropineBicyclic alkaloidKnown for anticholinergic properties
ApoatropineEster derivativeMore toxic than atropine; used as a pigment

These compounds differ primarily in their functional groups and biological activities, highlighting the uniqueness of N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine in terms of its potential therapeutic applications and mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

The following compounds share the 8-azabicyclo[3.2.1]octane core but differ in substituents, amine types, or appended functional groups:

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine
  • Molecular Formula : C₁₃H₂₆N₂ .
  • Key Difference : Replaces the cyclopropanamine group with an isopropylamine (propan-2-amine).
3-(8-Azabicyclo[3.2.1]oct-8-yl)-2,2-difluoro-1-propanamine
  • Molecular Formula : C₁₀H₁₈F₂N₂ .
  • Key Difference : Incorporates two fluorine atoms on the propanamine chain.
  • Impact : Fluorination increases electronegativity and metabolic stability, which may improve bioavailability .
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate (10a)
  • Molecular Formula : C₂₆H₃₂F₂N₂O₄ (estimated from ).
  • Key Difference: Features a bis(4-fluorophenyl)methyl group and dimethylaminoethyl chain.
  • Impact : The bulky aromatic substituent enhances lipophilicity, which could improve CNS penetration .

Physical and Chemical Properties Comparison

Compound Name Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound 210.36 Cyclopropanamine High ring strain, potential reactivity
n-(2-(8-Azabicyclo...)propan-2-amine 210.36 Isopropylamine Improved stability, reduced strain
3-(8-Azabicyclo...)-2,2-difluoro-1-propanamine 204.26 Difluoro-propanamine Enhanced electronegativity
N-Cyclohexyl-8-methyl-8-azabicyclo... 222.37 Cyclohexyl, methyl Increased lipophilicity (density 1.01 g/cm³)

Biological Activity

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine is a compound derived from the 8-azabicyclo[3.2.1]octane framework, which has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that integrates nitrogen atoms within its rings, contributing to its pharmacological properties. Its molecular formula is C13H20N2C_{13}H_{20}N_2 with a molecular weight of approximately 220.32 g/mol.

PropertyValue
Molecular FormulaC13H20N2
Molecular Weight220.32 g/mol
IUPAC NameThis compound
InChI KeyTo be determined

Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane structure often act as monoamine reuptake inhibitors . This mechanism involves the inhibition of neurotransmitter reuptake, particularly serotonin, norepinephrine, and dopamine, which can lead to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.

Key Findings:

  • Neurotransmitter Reuptake Inhibition : Studies have shown that derivatives of 8-azabicyclo[3.2.1]octane effectively inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting potential applications in treating mood disorders such as depression and anxiety .
  • Kappa Opioid Receptor Antagonism : Some derivatives exhibit activity as kappa opioid receptor antagonists, which may have implications for pain management and addiction therapies .

Therapeutic Applications

The biological activity of this compound suggests various therapeutic applications:

  • Treatment of Depression : By enhancing monoaminergic neurotransmission, this compound may serve as a candidate for developing antidepressant therapies.
  • Anxiolytic Effects : Its action on neurotransmitter systems could also provide anxiolytic benefits.
  • Pain Management : The kappa opioid receptor antagonism may offer new avenues for pain relief without the side effects associated with traditional opioids.

Case Studies

Several studies have documented the effects and potential applications of compounds related to this compound:

  • Antidepressant Activity : A study demonstrated that related compounds significantly increased serotonin levels in animal models, leading to improved mood and reduced depressive symptoms .
  • Anxiety Reduction : In clinical trials, subjects treated with similar azabicyclo derivatives reported lower anxiety levels compared to placebo groups, indicating their potential as anxiolytics .
  • Pain Management Trials : Research involving kappa opioid receptor antagonists showed promise in alleviating chronic pain conditions without the addictive properties typical of conventional opioids .

Q & A

Q. What synthetic routes are recommended for n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Begin with a retrosynthetic analysis targeting the azabicyclo[3.2.1]octane core. A plausible route involves alkylation of 8-azabicyclo[3.2.1]octan-3-amine derivatives with cyclopropane-containing electrophiles. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, stoichiometry) for yield and purity. Statistical methods like factorial design can minimize experimental runs while identifying critical variables . Computational reaction path searches (e.g., quantum chemical calculations) may predict energetically favorable pathways . Purification via column chromatography or recrystallization, guided by downstream product isolation techniques in azabicyclo compound synthesis, is recommended .

Q. How should researchers characterize the stereochemical configuration of this compound to ensure structural accuracy?

  • Methodological Answer : Employ chiral chromatography (HPLC or GC with chiral stationary phases) to resolve enantiomers. Use NMR spectroscopy (e.g., NOESY or ROESY) to confirm spatial arrangements of substituents on the azabicyclo core. X-ray crystallography provides definitive stereochemical evidence if suitable crystals are obtained . Cross-validate findings with calculated NMR shifts from density functional theory (DFT) simulations, leveraging tools like Gaussian or ORCA .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Use quantum chemical calculations (e.g., transition state analysis via DFT) to model reaction pathways and identify potential degradation products. Molecular dynamics (MD) simulations can assess stability in solvents or under thermal stress. Platforms like ICReDD integrate computation and experiment to narrow optimal reaction conditions . For stability studies, apply quantitative structure-property relationship (QSPR) models to predict shelf-life or compatibility with excipients .

Q. How can contradictory data regarding bioactivity across studies be systematically analyzed and resolved?

  • Methodological Answer : Conduct a meta-analysis to identify variables such as enantiomeric purity (e.g., unintended racemization during synthesis) , assay protocols (e.g., cell line variability), or solvent effects. Validate bioactivity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Apply multivariate statistical models (e.g., PCA or PLS regression) to isolate confounding factors . Replicate studies under standardized conditions, adhering to chemical biology training frameworks for experimental rigor .

Q. What are the best practices for designing a structure-activity relationship (SAR) study targeting modifications of the azabicyclo moiety?

  • Methodological Answer : Adopt an iterative synthesis-screening cycle :
  • Step 1 : Synthesize analogs with systematic substitutions (e.g., alkyl chain length, heteroatom replacement) using modular reaction schemes .
  • Step 2 : Screen analogs in high-throughput assays (e.g., receptor binding or enzymatic inhibition).
  • Step 3 : Use machine learning (e.g., random forest or neural networks) to correlate structural features with activity .
  • Step 4 : Validate predictions with targeted synthesis and in vivo models. Cross-reference findings with azabicyclo derivative SAR databases (e.g., stereochemical dependencies in esters) .

Key Methodological Resources

  • Experimental Design : Statistical DoE frameworks for reducing trial-and-error in synthesis .
  • Computational Tools : Quantum chemistry software (Gaussian, ORCA) and reaction path algorithms .
  • Stereochemical Validation : Chiral chromatography and crystallography protocols .
  • Data Contradiction Resolution : Multivariate analysis and meta-analytical frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.